Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C10H15N3O3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve high throughput and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups replacing the ethyl ester.
Scientific Research Applications
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, leading to its therapeutic effects.
Modulating Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use in corrosion inhibition and as a building block in organic synthesis.
5-Phenyl-1,3,4-thiadiazol-2-amine: Investigated for its potential as an antimicrobial and anticancer agent.
5-Methyl-1,3,4-thiadiazol-2-amine: Studied for its biological activities and applications in medicinal chemistry.
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate stands out due to its unique structural features and diverse range of applications in various fields.
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIMPHRRXVJCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.